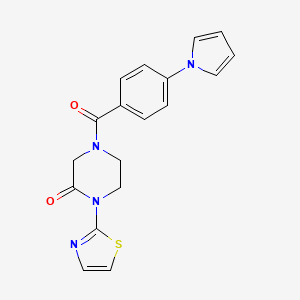

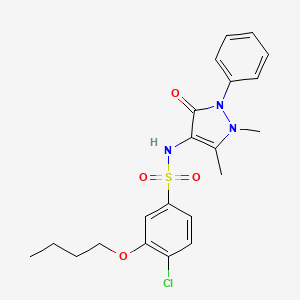

(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of trifluoromethyl amines has been achieved using a newly developed method based on CF3SO2Na . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na . The advantages of this method include good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .Chemical Reactions Analysis

The synthesis method mentioned above involves the trifluoromethylation of secondary amines . Mechanistic probes indicate that the thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Copper-Catalyzed Stereospecific C–S Coupling Reaction : Research demonstrates the use of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine in the synthesis of enantiopure benzylic thioethers, thioacetates, and sulfones. This involves a copper-catalyzed C–S coupling reaction, showcasing the efficiency of these amines as substrates in producing high-purity chiral products (Jiang, Li, Zhou, & Zeng, 2018).

Synthesis of Cyclotriphosphazenes : (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine plays a role in the creation of transannular and spiro-substituted cyclotriphosphazenes, which have potential applications in various chemical domains (Allcock, Turner, & Visscher, 1992).

Organosilicon Materials for Organic Compound Adsorption : Studies indicate the potential of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine in forming organosilicon materials for adsorbing volatile organic compounds, highlighting its relevance in environmental applications (Da̧browski et al., 2007).

Trifluoromethyl Group in Pharmaceutical and Agrochemical Synthesis : This compound is instrumental in the palladium-catalyzed trifluoromethylation of aryl chlorides, a process critical in pharmaceutical and agrochemical compound design due to the significant influence of the trifluoromethyl group on molecular properties (Cho et al., 2010).

Advanced Material Development

Fluorinated Polyimides : The trifluoromethyl derivative is used in synthesizing fluorinated polyimides, which have wide applications due to their solubility, stability, and low dielectric constants. These properties make them suitable for electronic and aerospace industries (Chung, Tzu, & Hsiao, 2006).

Hyperbranched Polyimides for Gas Separation : In the synthesis of hyperbranched polyimides, this compound finds its use, particularly in gas separation applications. These materials exhibit unique properties like high surface area and selectivity, beneficial for industrial gas separation processes (Fang, Kita, & Okamoto, 2000).

Propriétés

IUPAC Name |

(1S)-1-[3-(trifluoromethoxy)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRKIDIISISOKH-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2980231.png)

![7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2980233.png)

![N-allyl-1-{3-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2980242.png)

![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2980246.png)